2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid
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Overview
Description
TH1834 is a specific inhibitor of the Tip60 histone acetyltransferase. This compound has shown significant potential in inducing apoptosis and increasing DNA damage in breast cancer cells. It is known for its selectivity, as it does not affect the activity of the related histone acetyltransferase MOF .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TH1834 involves a series of chemical reactions designed to create a molecule that fits the specific binding pocket of the Tip60 enzyme. The synthetic route typically includes the formation of a tetrazole ring and the attachment of various functional groups to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of TH1834 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
TH1834 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
TH1834 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of histone acetyltransferases and their role in gene regulation.
Biology: Employed in research to understand the mechanisms of apoptosis and DNA damage response.
Medicine: Investigated for its potential as a therapeutic agent in treating breast cancer and other types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
TH1834 exerts its effects by specifically inhibiting the Tip60 histone acetyltransferase. This inhibition leads to a decrease in histone acetylation, which in turn affects gene expression and promotes apoptosis. The molecular targets of TH1834 include the active binding pocket of the Tip60 enzyme, where it interacts with specific side chains to block the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to TH1834 include:
- IMD-ferulic
- Karacoline
- 5-Hydroxy tryptophol
- Mangiferin
- Dauricine .
Uniqueness
TH1834 is unique in its high selectivity for the Tip60 histone acetyltransferase, which sets it apart from other inhibitors that may affect multiple targets. This selectivity makes TH1834 a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N6O3/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37/h1-3,8-17H,4-7,18-26H2,(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERATECPNBWJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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